3-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-ol

medicinal chemistry building block procurement chemical structure differentiation

3-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-ol (CAS 2092808-13-2, C₁₁H₁₉N₃O₂, MW 225.29 g/mol) is a heterocyclic building block featuring a 3-hydroxypiperidine ring linked via a methylene spacer to a 3-isopropyl-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole-piperidine chemotype has been explored across multiple target classes, including mGlu₄ positive allosteric modulators (EC₅₀ = 282–656 nM for the series) , FXR antagonists (most potent compound IC₅₀ = 0.58 μM) , and 11β-HSD1 inhibitors.

Molecular Formula C11H19N3O2
Molecular Weight 225.292
CAS No. 2092808-13-2
Cat. No. B2977992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-ol
CAS2092808-13-2
Molecular FormulaC11H19N3O2
Molecular Weight225.292
Structural Identifiers
SMILESCC(C)C1=NOC(=N1)CC2(CCCNC2)O
InChIInChI=1S/C11H19N3O2/c1-8(2)10-13-9(16-14-10)6-11(15)4-3-5-12-7-11/h8,12,15H,3-7H2,1-2H3
InChIKeyMNJMCPBKARMDKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-ol (CAS 2092808-13-2): Structural Identity and Compound-Class Positioning for Research Procurement


3-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-ol (CAS 2092808-13-2, C₁₁H₁₉N₃O₂, MW 225.29 g/mol) is a heterocyclic building block featuring a 3-hydroxypiperidine ring linked via a methylene spacer to a 3-isopropyl-1,2,4-oxadiazole moiety . The 1,2,4-oxadiazole-piperidine chemotype has been explored across multiple target classes, including mGlu₄ positive allosteric modulators (EC₅₀ = 282–656 nM for the series) [1], FXR antagonists (most potent compound IC₅₀ = 0.58 μM) [2], and 11β-HSD1 inhibitors [3]. However, the specific 3-hydroxypiperidine substitution and methylene linker in this compound distinguish it from direct piperidine-linked analogs such as 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine (CAS 902837-19-8, MW 195.27 g/mol) . Procurement of this compound typically targets medicinal chemistry hit-to-lead programs requiring the unique hydrogen-bond donor/acceptor geometry conferred by the tertiary alcohol at the piperidine 3-position.

Why 3-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-ol Cannot Be Replaced by Generic 1,2,4-Oxadiazole-Piperidine Analogs


Within the 1,2,4-oxadiazole-piperidine chemotype, minor structural modifications produce large shifts in target engagement and selectivity [1]. SAR evidence demonstrates that altering the piperidine substitution position (3-yl vs. 4-yl) or the linker (direct C–C bond vs. methylene spacer) changes the spatial orientation of the hydrogen-bond acceptor oxadiazole and the H-bond donor hydroxyl, yielding divergent pharmacological profiles [2][3]. The 3-tertiary alcohol present in this compound (C-OH at the piperidine 3-position) is absent in commercially available comparators such as 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine and 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine, and this alcohol introduces an additional stereoelectronic handle for target interaction absent in the des-hydroxy or 4-hydroxy positional isomers. Consequently, interchange with a generic oxadiazole-piperidine analog cannot reproduce the same binding geometry, solubility profile, or metabolic liability without independent experimental validation.

Quantitative Differentiation Evidence for 3-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-ol vs. Closest Analogs


Structural and Molecular-Weight Differentiation from the Nearest Commercially Available 3-Isopropyl-1,2,4-Oxadiazole-Piperidine Analog

The target compound features a methylene spacer between the oxadiazole ring and the piperidine 3-position, and carries a tertiary hydroxyl on the piperidine ring. This contrasts with 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine (CAS 902837-19-8), which lacks both the methylene linker and the hydroxyl group . The molecular formula differs by CH₂O (target: C₁₁H₁₉N₃O₂, 225.29 g/mol; comparator: C₁₀H₁₇N₃O, 195.27 g/mol), giving a ΔMW of +30.02 g/mol . The InChI Key divergence (target: MNJMCPBKARMDKF-UHFFFAOYSA-N vs. comparator: RQHLIISYGVVOMZ-UHFFFAOYSA-N) confirms non-interchangeability at the chemical database level .

medicinal chemistry building block procurement chemical structure differentiation

Hydrogen-Bond Donor Count Differentiation vs. 4-Positional Isomer

The target compound possesses a tertiary hydroxyl at the piperidine 3-position, yielding one hydrogen-bond donor (HBD = 1) . By contrast, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine (CAS 733748-92-0, C₁₀H₁₇N₃O, MW 195.27 g/mol) and its positional isomer 1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol (CAS 1249593-71-2, C₁₁H₁₉N₃O₂, MW 225.29 g/mol) [1] have the hydroxyl at the 4-position, altering the spatial orientation of H-bond interactions. The 3-OH group in the target compound provides a more hindered, tertiary alcohol environment with distinct steric and electronic properties compared to the less hindered 4-OH analog, impacting metabolic stability (CYP oxidation susceptibility) and target recognition.

physicochemical profiling drug-likeness ADME prediction

Rotatable Bond and Conformational Flexibility Differentiation vs. Directly Linked Oxadiazole-Piperidine Analogs

The methylene spacer (–CH₂–) between the oxadiazole 5-position and the piperidine 3-position in the target compound introduces an additional rotatable bond compared to directly C-linked analogs such as 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine . This extra degree of rotational freedom increases the number of low-energy conformers accessible to the ligand, which can be quantified by the difference in rotatable bond count: the target has 3 rotatable bonds (isopropyl + methylene linker + piperidine ring flexibility), whereas the directly linked comparator has only 2 rotatable bonds. The entropic cost of binding is expected to differ between these scaffolds, influencing binding thermodynamics and target residence time [1].

conformational analysis scaffold diversity hit-to-lead optimization

Optimal Procurement and Research Application Scenarios for 3-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-ol


Medicinal Chemistry Hit-to-Lead Programs Requiring a Tertiary Alcohol-Containing 1,2,4-Oxadiazole-Piperidine Scaffold

This compound is suitable for SAR exploration where a hydrogen-bond donor at the piperidine 3-position is desired, particularly when combined with a flexible methylene linker to the oxadiazole core . The tertiary alcohol motif provides metabolic stability advantages over secondary alcohols, making it a candidate for lead optimization in programs targeting CNS or metabolic receptors (e.g., mGlu₄ PAMs, FXR antagonists) where the 1,2,4-oxadiazole chemotype has demonstrated validated activity [1][2].

Fragment-Based or Scaffold-Hopping Studies Leveraging the Unique Conformational Flexibility of the Methylene-Linked Architecture

The additional rotatable bond introduced by the methylene spacer (compared to directly C-linked oxadiazole-piperidine analogs) makes this compound a useful tool for probing conformation-dependent binding modes . It can serve as a negative control or comparator in scaffold-hopping campaigns where reduced conformational flexibility is hypothesized to improve binding affinity or selectivity [1].

Building Block Procurement for Parallel Library Synthesis Targeting 1,2,4-Oxadiazole Diversity Sets

The compound's tertiary alcohol and methylene spacer provide synthetic handles for further derivatization (e.g., O-alkylation, oxidation to ketone, or elimination to alkene), enabling the construction of diverse compound libraries centered on the 1,2,4-oxadiazole pharmacophore . Its commercial availability at >95% purity facilitates parallel synthesis workflows without requiring in-house multistep synthesis of a complex heterocyclic intermediate.

Quote Request

Request a Quote for 3-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.